molecular formula C8H5BrO B1268599 3-Bromo-1-benzofuran CAS No. 59214-70-9

3-Bromo-1-benzofuran

Cat. No. B1268599
CAS RN: 59214-70-9
M. Wt: 197.03 g/mol
InChI Key: ICJNAOJPUTYWNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Bromo-1-benzofuran and related compounds can be synthesized through several methods, emphasizing the versatility and adaptability of these molecules for various chemical transformations. A notable approach involves the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters leading to 2,3-disubstituted benzofurans through a domino transformation involving intermolecular C-C bond formation followed by intramolecular C-O bond formation (Lu et al., 2007). Another method includes a palladium-catalyzed conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins, showcasing the diverse pathways to generate benzofuran derivatives from brominated precursors (Galvani et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-benzofuran derivatives has been extensively studied through various analytical techniques, including X-ray crystallography. These analyses reveal detailed information about the spatial arrangement of atoms within the molecule, dihedral angles, and interactions that might influence its reactivity and properties. For example, structural studies have shown that the bromo-substituted benzene ring forms specific dihedral angles with the benzofuran ring system, influencing the compound's overall geometry and intermolecular interactions (Choi et al., 2012).

Chemical Reactions and Properties

3-Bromo-1-benzofuran compounds participate in a wide range of chemical reactions, serving as versatile intermediates. Their chemical properties allow for various functionalizations and transformations essential for synthesizing complex organic molecules. For instance, electrophilic bromination studies have explored the reactivity of benzofuran derivatives, providing insights into substituent effects and reaction mechanisms that govern their behavior in synthetic applications (Okuyama et al., 1974).

Physical Properties Analysis

The physical properties of 3-Bromo-1-benzofuran, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and for its application in various fields. Detailed studies on crystal structures provide insights into the compound's solid-state properties, intermolecular interactions, and potential for forming supramolecular assemblies.

Chemical Properties Analysis

Understanding the chemical properties of 3-Bromo-1-benzofuran involves examining its reactivity patterns, stability under different conditions, and interactions with various reagents. These properties are fundamental for its use in synthetic chemistry, where it can act as a building block for more complex molecules. Research into its reactivity with palladium catalysis and under light-induced conditions showcases the compound's versatility and potential for innovative synthetic routes (Liu et al., 2010).

Scientific Research Applications

Catalysis and Synthesis

  • 3-Bromo-1-benzofuran is utilized in CuI-catalyzed coupling processes, specifically in the domino transformation of 1-bromo-2-iodobenzenes with beta-keto esters, leading to 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling access to benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).

Photophysical Properties

  • A study on the conversion of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis revealed intriguing transformations and bond formations. This study also included an analysis of the photophysical properties of the synthesized compounds (Galvani et al., 2017).

Antimicrobial Applications

  • Research into 5-bromobenzofuran aryl ureas and carbamates, derivatives of 3-bromo-1-benzofuran, demonstrated their potential in antimicrobial activities. This study involved synthesizing and characterizing these compounds, followed by screening for antimicrobial properties (Kumari et al., 2019).

Spectroscopic Studies

  • Spectroscopic (FT-IR, FT-Raman, NMR, and UV-Vis), along with electronic structure investigations on derivatives of 3-bromo-1-benzofuran, provided insights into the molecular properties of these compounds. These studies are crucial for understanding the reactivity and interaction potentials of such molecules (Khemalapure et al., 2019).

Anticancer Potential

  • A study on the synthesis and characterization of new benzofuran substituted chalcones, derived from 3-bromo-1-benzofuran, highlighted their potential anticancer activity. The research focused on determining the antitumor activities of these compounds against human breast and prostate cancer cell lines (Coskun et al., 2016).

Analgesic Activity

  • Research into various 1-benzofuran derivatives, including 3-bromo-1-benzofuran, evaluated their potential as analgesics. The study involved the synthesis and testing of these compounds for their pain-relieving properties (Rádl et al., 2000).

Antimicrobial and Antitumor Activity

  • Synthesis of novel benzofuran and related benzimidazole derivatives, including 3-bromo-1-benzofuran, was explored for their in vitro anti-HIV-1, anticancer, and antimicrobial activities. The study aimed to understand the structure-activity relationship of these compounds (Rida et al., 2006).

Safety And Hazards

3-Bromo-1-benzofuran is classified as acutely toxic and can cause eye irritation . It is also hazardous if swallowed . The compound is classified under storage class code 6.1D, which refers to non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Benzofuran and its derivatives, including 3-Bromo-1-benzofuran, are gaining attention in the field of drug discovery, especially in the search for efficient antimicrobial candidates . They are considered suitable structures with a wide range of biological and pharmacological applications . Therefore, future research may focus on exploring the full therapeutic potential of these compounds for the treatment of microbial diseases .

properties

IUPAC Name

3-bromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJNAOJPUTYWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348765
Record name 3-bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-benzofuran

CAS RN

59214-70-9
Record name 3-bromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromobenzo[b]furan
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Bromine (13.1 mL, 250 mmol) dissolved in chloroform (50 mL) is added dropwise to a solution of benzo[b]furan (25 g, 210 mmol) in chloroform (200 mL) at −10° C. over 20 minutes. The mixture is then stirred at 0° C. for 1 hour and the volatiles are evaporated. The residue is stirred with ethanol (50 mL) and then filtered. The solid material is washed with diethyl ether (100 mL) on the filter. This furnishes 23.0 g (39%) of 2,3-dibromo-2,3-dihydro-benzo[b]furan as white crystalline material. Potassium hydroxide pellets (9.3 g, 165 mmol) are dissolved in ethanol (40 mL) and cooled to 0° C. 2,3-Dibromo-2,3-dihydro-benzo[b]furan (23.0 g, 82.7 mmol) dissolved in ethanol (90 mL) is added dropwise hereto at a constant temperature of 0° C. After complete addition the mixture is heated to reflux for 2 hours. The mixture is concentrated in vacuo and water (100 mL) is added. The aqueous layer is extracted with ethyl acetate (3×100 mL). The combined organic fractions are washed with brine (100 mL), dried (MgSO4) and concentrated to furnish 14.7g (90%) of the wanted product as an oil.
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

To 11.3 g KOH (176 mmol) in 100 mL ethanol at 0° C. was added in small portions 22.2 g of 2,3-dibromo-2,3-dihydrobenzofuran, and the resulting reaction mixture was stirred at 0° C. for an additional 3 h. Most of the solvent was then removed in vacuo. Water and ether were added to the residue. The aq layer was separated and extracted with ether. The combined ether layers were washed with water and brine, dried (MgSO4), and concentrated to give 17 g of 3-bromobenzofuran.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-1-benzofuran
Reactant of Route 2
3-Bromo-1-benzofuran
Reactant of Route 3
3-Bromo-1-benzofuran
Reactant of Route 4
3-Bromo-1-benzofuran
Reactant of Route 5
3-Bromo-1-benzofuran
Reactant of Route 6
3-Bromo-1-benzofuran

Citations

For This Compound
13
Citations
T Yamaguchi, M Irie - 2006 - Wiley Online Library
… Diarylethene derivatives 1a–8a were synthesized by a coupling reaction of 2-n-alkyl-3-bromo-1-benzofuran with perfluorocyclopentene derivatives according to a procedure described …
R Kammel, D Tarabova, Z Růžičková, J Hanusek - Tetrahedron Letters, 2015 - Elsevier
… Recently, we extended our study to the reaction of 3-bromo-1-benzofuran-2(3H)-one (1a) 15 and 3-bromo-1,3-dihydro-2H-indol-2-one (1b) 16 with 4-methoxythiobenzamide or thiourea …
Number of citations: 16 www.sciencedirect.com
R Kammel, J Hanusek - sciforum.net
… Via this procedure the desired 3-bromo-1benzofuran-2(3H)-one (3) (Scheme 4) has been … Isothiuronium salts were prepared by reacting 3-bromo-1-benzofuran-2(3H)-one (3) with …
Number of citations: 3 sciforum.net
R Kammel - The 18th International Electronic Conference on …, 2014 - sciforum.net
… Via this procedure the desired 3-bromo-1benzofuran-2(3H)-one (3) (Scheme 4) has been … )-1,3-thiazol-4-oles were prepared by reacting 3-bromo-1benzofuran-2(3H)-one (3) with …
Number of citations: 3 sciforum.net
T Yamaguchi, K Nanba, T Ozeki, S Irie, M Irie - Journal of Photochemistry …, 2010 - Elsevier
… Diarylethenes 1a–3a were prepared from 2-(4-n-alkylphenyl)-3-bromo-1-benzofuran with octafluorocyclopentene. The detailed strategy was shown in Scheme 1. Their structures were …
Number of citations: 8 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura… - Journal of medicinal …, 2009 - ACS Publications
Glycogen synthase kinase 3β (GSK-3β) inhibition is expected to be a promising therapeutic approach for treating Alzheimer’s disease. Previously we reported a series of 1,3,4-…
Number of citations: 134 pubs.acs.org
R Kammel, D Tarabová, B Brož, V Hladíková… - Tetrahedron, 2017 - Elsevier
… An extension of the scope of this work to thioiminium salts derived from 3-bromo-1-benzofuran-2(3H)-one gave highly fluorescent 2-aryl-4-hydroxy-5-(2-hydroxyphenyl)-1,3-thiazoles. …
Number of citations: 14 www.sciencedirect.com
R Kammel, D Tarabová, O Machalický, M Nepraš… - Dyes and …, 2016 - Elsevier
… The works by Beckert's group [8], [9], [10], [11], [12], [13], [14], [15] encouraged us to perform the similar transformation of 3-bromo-1-benzofuran-2(3H)-one to corresponding thiazoles …
Number of citations: 11 www.sciencedirect.com
M Saitoh, J Kunitomo, E Kimura, Y Hayase… - Bioorganic & medicinal …, 2009 - Elsevier
Glycogen synthase kinase-3β (GSK-3β) is implicated in abnormal hyperphosphorylation of tau protein and its inhibitors are expected to be a promising therapeutic agents for the …
Number of citations: 135 www.sciencedirect.com
R Kammel, D Tarabová, J Váňa, O Machalický… - Journal of Molecular …, 2019 - Elsevier
… In our group we recently performed the transformation of 3-bromo-1-benzofuran-2(3H)-one to the corresponding 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles 1a-h [18,19] …
Number of citations: 9 www.sciencedirect.com

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